(RS)-Carbocisteine

Chiral pharmacology Negative control Enantioselective assay

(RS)-Carbocisteine (25390-17-4) is the racemic mixture containing equal parts active L-enantiomer and inactive D-enantiomer. Unlike the therapeutic API L-Carbocisteine (638-23-3), this racemate serves exclusively as a chiral reference standard for enantioselective HPLC/LC-MS method validation, system suitability testing, and negative control in mucoregulatory assays. Substitution with L-Carbocisteine invalidates analytical results. Procure with confidence for enantiomeric purity testing and bioequivalence studies.

Molecular Formula C5H9NO4S
Molecular Weight 179.20 g/mol
CAS No. 25390-17-4
Cat. No. B1663187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-Carbocisteine
CAS25390-17-4
Synonyms3-(Carboxymethylthio)alanine
Carbocysteine
Carbocysteine, L Isomer
Carbocysteine, L-Isomer
L-Isomer Carbocysteine
Mucodine
Mucodyne
Mukodin
Rhinathiol
S Carboxymethylcysteine
S-(Carboxymethyl)-L-cysteine
S-Carboxymethylcysteine
Thiodril
Molecular FormulaC5H9NO4S
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SCC(=O)O
InChIInChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
InChIKeyGBFLZEXEOZUWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.6g/L

(RS)-Carbocisteine CAS 25390-17-4: Sourcing the Racemic Inactive Enantiomer for Chiral Control and Analytical Reference Applications


(RS)-Carbocisteine (CAS 25390-17-4), also known as S-(Carboxymethyl)-DL-cysteine, is the racemic mixture of the mucoregulatory drug carbocisteine [1]. It is chemically identical in molecular formula (C5H9NO4S, MW 179.19) to the therapeutically active L-carbocisteine (CAS 638-23-3) but comprises equal parts of the pharmacologically active L-enantiomer and the inactive D-enantiomer . This racemate serves a distinct scientific purpose: as a chiral reference standard and control compound in analytical method development, bioequivalence studies, and enantioselective pharmacological investigations .

Why L-Carbocisteine and (RS)-Carbocisteine Are Not Interchangeable: Chirality Defines Both Activity and Application


Substituting (RS)-Carbocisteine with L-Carbocisteine, or vice versa, is scientifically invalid due to fundamental differences in stereochemical composition and intended application. L-Carbocisteine is a single enantiomer with well-defined mucoregulatory activity in vivo, demonstrating clinical efficacy in reducing COPD exacerbations (WMD = -0.40 exacerbations/year vs placebo) [1]. In contrast, (RS)-Carbocisteine is a racemic mixture containing 50% inactive D-enantiomer that exhibits no detectable inhibitory effect in biological assays . The two compounds serve entirely different functions in the laboratory: L-Carbocisteine is an active pharmaceutical ingredient (API) for formulation development, whereas (RS)-Carbocisteine is a chiral reference material essential for analytical method validation, enantiomeric purity testing, and negative control experiments [2].

Quantitative Differentiation of (RS)-Carbocisteine CAS 25390-17-4: Comparator-Based Evidence for Procurement Decisions


Inactive Enantiomer Status: (RS)-Carbocisteine Shows No Detectable Inhibitory Effect vs. Active L-Carbocisteine

(RS)-Carbocisteine is explicitly characterized as the S-carboxymethyl cysteine racemate with no detectable inhibitory effect in biological systems, in direct contrast to the therapeutically active L-Carbocisteine enantiomer (CAS 638-23-3) . This property establishes (RS)-Carbocisteine as the definitive negative control compound for chiral pharmacological studies where distinguishing enantiomer-specific activity is required .

Chiral pharmacology Negative control Enantioselective assay

Therapeutic Differentiation: L-Carbocisteine Reduces COPD Exacerbations by WMD -0.40/Year vs Placebo in Meta-Analysis

The active L-Carbocisteine enantiomer (as distinct from the racemic (RS)-Carbocisteine) demonstrates a statistically significant reduction in COPD exacerbations compared to placebo in a 2025 meta-analysis of four randomized controlled trials involving 1,746 patients treated with 1,500 mg/day for a minimum of six months [1]. The pooled analysis reported a weighted mean difference (WMD) of -0.40 exacerbations per patient per year (95% CI: -0.69 to -0.11) [1].

COPD exacerbation Mucoregulatory therapy Clinical meta-analysis

Patient Stratification: Carbocisteine Efficacy Is Condition-Specific with No Significant Benefit in Mild-to-Moderate COPD (RR 0.85, P=0.273)

A 2025 phase 4 multicenter RCT (n=539) found that carbocisteine (500 mg three times daily for 12 months) did not significantly reduce exacerbations in patients with mild-to-moderate COPD compared to placebo: annual exacerbation rate was 0.39 vs. 0.46 per patient-year (RR 0.85; 95% CI 0.64-1.13; P=0.273) [1]. This contrasts with evidence of efficacy in severe to very severe COPD populations, establishing a disease severity-dependent therapeutic profile [1].

Disease severity stratification COPD exacerbation Phase 4 RCT

Dose-Response Differentiation: High-Dose Carbocisteine (1500 mg/day) Achieves 25% Exacerbation Reduction vs Placebo

A large clinical study (n=709) evaluating high-dose carbocisteine at 1,500 mg/day demonstrated a 25% reduction in COPD exacerbations compared to placebo, accompanied by a clinically meaningful improvement in health-related quality of life measured by St George's Respiratory Questionnaire (-4.06 units) [1]. This dose-response evidence distinguishes high-dose carbocisteine from lower-dose regimens or alternative mucolytics with different therapeutic windows [1].

Dose-response relationship COPD exacerbation Quality of life

Mechanistic Differentiation: Carbocisteine Balances Fucose and Sialic Acid on MUC5AC Mucins vs. Disulfide Bond Cleavage by NAC

Carbocisteine exerts a mucoregulatory effect distinct from classic mucolytics such as N-acetylcysteine (NAC). While NAC cleaves disulfide bonds in mucus glycoproteins, carbocisteine normalizes mucus viscosity by regulating the balance of fucose and sialic acid contents on airway mucins, specifically inhibiting TNF-α-induced increases in MUC5AC viscosity and sialyl-Lewis x-epitope expression in vitro [1]. This mechanism-based differentiation positions carbocisteine as a mucoregulator rather than a direct mucolytic [1].

Mucoregulation mechanism Glycosylation MUC5AC

Solubility Parameter for Formulation Development: (RS)-Carbocisteine Aqueous Solubility is 6 mg/mL (33.48 mM) with Sonication/Heating Required

(RS)-Carbocisteine exhibits limited aqueous solubility, requiring sonication and warming to achieve dissolution at 6 mg/mL (approximately 33.48 mM) in water . This solubility profile is consistent across multiple vendor datasheets and is relevant for analytical method development and in vitro assay preparation . The compound's storage specifications (powder: -20°C for 3 years; in solvent: -80°C for 1 year) further define handling requirements distinct from the active pharmaceutical ingredient .

Formulation development Solubility Analytical method validation

Defined Applications for (RS)-Carbocisteine CAS 25390-17-4 Based on Verified Differentiation Evidence


Chiral Chromatography Method Development and Validation

(RS)-Carbocisteine serves as the essential racemic reference standard for developing and validating chiral chromatographic methods intended to separate and quantify L-Carbocisteine from its D-enantiomer in pharmaceutical formulations. The racemate provides a known 1:1 mixture of enantiomers, enabling accurate determination of retention times, resolution factors, and enantiomeric purity thresholds. This application is directly supported by the compound's characterization as an inactive racemic mixture containing equal parts of active and inactive enantiomers .

Negative Control for Enantioselective Pharmacological Assays

In pharmacological studies investigating enantiomer-specific activity of carbocisteine derivatives, (RS)-Carbocisteine provides a chirally defined negative control with no detectable inhibitory effect. This is particularly relevant for in vitro assays evaluating mucoregulatory mechanisms—such as MUC5AC viscosity normalization or glycosylation balance—where the racemate establishes baseline responses against which the activity of purified L-Carbocisteine can be compared [1].

Bioequivalence and Pharmacokinetic Study Reference Material

(RS)-Carbocisteine is utilized as an analytical reference material in bioequivalence studies and pharmacokinetic investigations requiring precise quantification of carbocisteine plasma concentrations. Its well-defined purity (typically ≥98%) and established solubility parameters (6 mg/mL in H2O with sonication/heating) support its use in preparing calibration standards for HPLC and LC-MS/MS methods. The racemate's distinct CAS number (25390-17-4) from the active L-enantiomer (638-23-3) ensures unambiguous traceability in analytical documentation .

Quality Control Standard for API Enantiomeric Purity Testing

Pharmaceutical quality control laboratories employ (RS)-Carbocisteine as a system suitability standard and impurity marker in enantiomeric purity testing of L-Carbocisteine active pharmaceutical ingredient batches. The racemate establishes the retention time and detector response for the D-enantiomer impurity, enabling quantification of chiral purity against pharmacopoeial specifications. This application leverages the compound's explicit identification as the inactive enantiomer mixture distinct from the therapeutic API .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (RS)-Carbocisteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.